

Key functional groups in Ethyl 3-nitropropanoate and their reactivity

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Compound of Interest

Compound Name: Ethyl 3-nitropropanoate

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An In-depth Technical Guide to the Key Functional Groups and Reactivity of **Ethyl 3-nitropropanoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-nitropropanoate (CAS 3590-37-2) is a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery.^[1] Possessing both an ester and an aliphatic nitro group, it serves as a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.^{[1][2]} This technical guide provides a comprehensive overview of the key functional groups in **Ethyl 3-nitropropanoate**, its physicochemical properties, spectroscopic signature, and characteristic reactivity. Detailed experimental protocols for its synthesis and key transformations are provided, alongside graphical visualizations of reaction pathways and workflows to facilitate a deeper understanding of its chemical behavior.

Molecular Structure and Functional Groups

Ethyl 3-nitropropanoate features a linear ethyl ester moiety and a terminal nitro group.^[1] This unique combination of two distinct functional groups is central to its reactivity, allowing for selective transformations at either site.

- The Ester Group (-COOCH₂CH₃): As a derivative of a carboxylic acid, the ester group is relatively stable but can undergo nucleophilic acyl substitution reactions.^[3] Its reactivity is primarily centered on the electrophilic carbonyl carbon.
- The Nitro Group (-NO₂): The aliphatic nitro group is a strong electron-withdrawing group, which significantly influences the molecule's overall reactivity.^[1] It can be readily reduced to an amino group, a cornerstone transformation in the synthesis of many bioactive compounds.^[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **Ethyl 3-nitropropanoate** is presented below.

Table 1: Physicochemical Properties of **Ethyl 3-nitropropanoate**

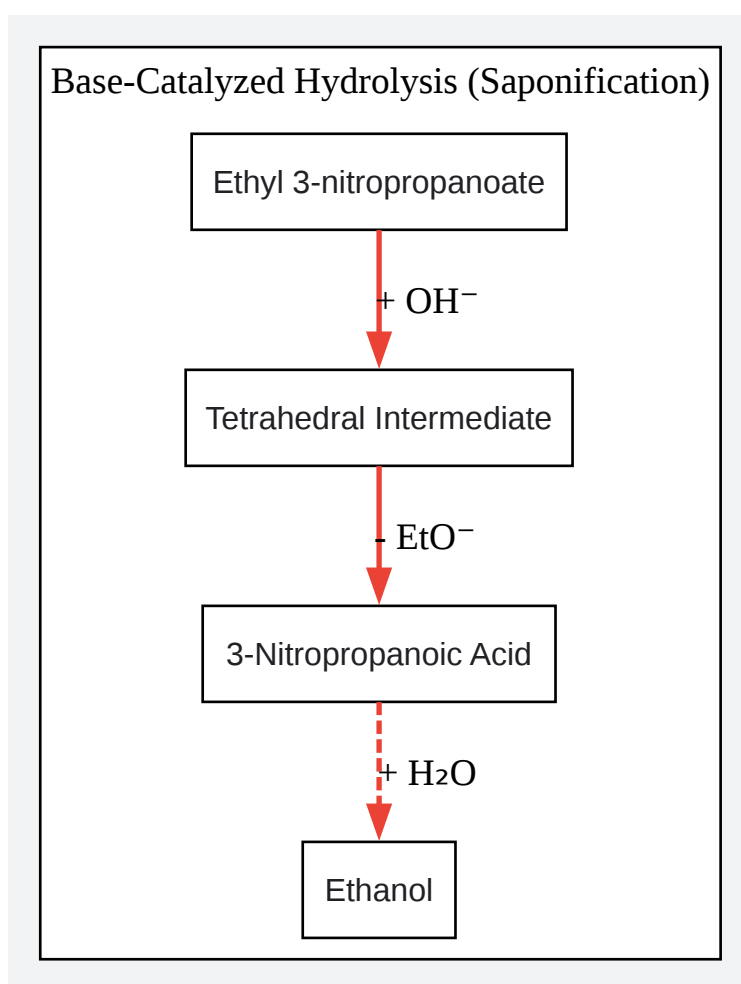
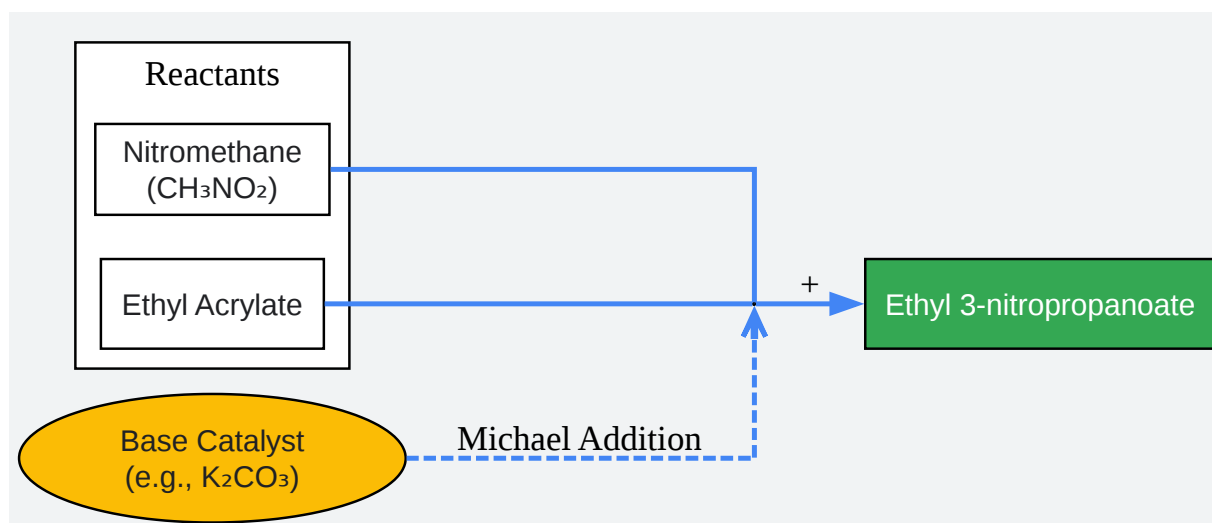
Property	Value	Reference
CAS Number	3590-37-2	^[1]
Molecular Formula	C ₅ H ₉ NO ₄	^[1]
Molecular Weight	147.13 g/mol	^[1]
Boiling Point	223.3°C at 760 mmHg	^[1]
Density	~1.2 g/cm ³	^[1]
SMILES	CCOC(=O)CCN+[O-]	^[1]

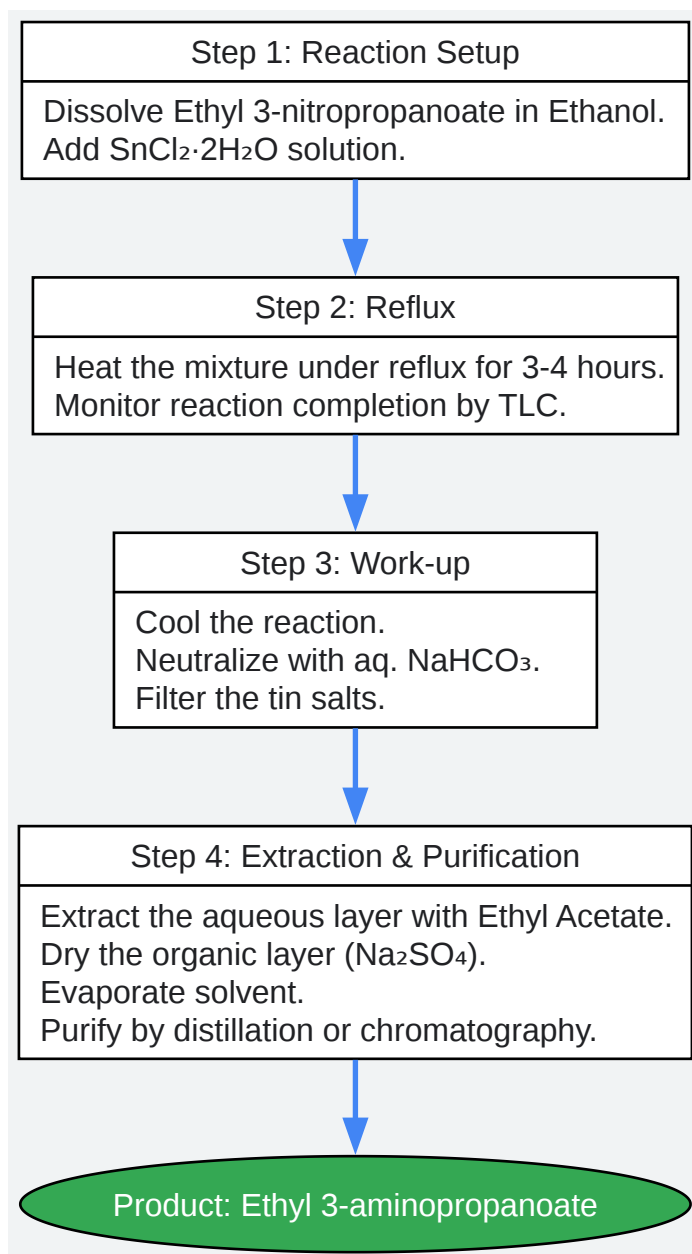
Table 2: Spectroscopic Data for **Ethyl 3-nitropropanoate**

Spectroscopic Technique	Key Features	Reference
^1H NMR	δ 1.3 ppm (triplet, CH_3CH_2), δ 4.2 ppm (quartet, OCH_2), δ 4.5–5.0 ppm (multiplet, $\text{NO}_2\text{CH}_2\text{CH}_2$)	
^{13}C NMR	Data not explicitly found in search results.	
Infrared (IR) Spectroscopy	$\sim 1730\text{ cm}^{-1}$ (Ester $\text{C}=\text{O}$ stretch), $\sim 1550\text{ cm}^{-1}$ (NO_2 asymmetric stretch)	
Mass Spectrometry (GC-MS)	Data available, specific fragmentation patterns can be found in spectral databases.	[4]

Synthesis of Ethyl 3-nitropropanoate

The most common and efficient method for preparing **Ethyl 3-nitropropanoate** is through a Michael addition reaction between nitromethane and ethyl acrylate.[5]





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